
1-Isothiocyanato-PEG3-Azid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isothiocyanato-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
Synthesis Analysis
1-Isothiocyanato-PEG3-Azide is a crosslinker containing an azide group and isothiocyanato group . The azide group enables PEGylation via Click Chemistry . Isothiocyanate and its linkage isomer thiocyanate are ligands in coordination chemistry .Molecular Structure Analysis
The molecular formula of 1-Isothiocyanato-PEG3-Azide is C9H16N4O3S . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Chemical Reactions Analysis
1-Isothiocyanato-PEG3-Azide can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The molecular weight of 1-Isothiocyanato-PEG3-Azide is 260.3 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Wissenschaftliche Forschungsanwendungen
Biokonjugation
“1-Isothiocyanato-PEG3-Azid” ist ein nicht spaltbarer Linker, der in der Biokonjugation verwendet wird {svg_1}. Biokonjugation ist eine chemische Strategie zur Bildung einer stabilen kovalenten Bindung zwischen zwei Molekülen, von denen mindestens eines ein Biomolekül ist. Diese Verbindung enthält eine Azidgruppe, die es ermöglicht, sie in einer Vielzahl von Biokonjugationsanwendungen zu verwenden.
Arzneimittelfreisetzung
Diese Verbindung wird bei der Entwicklung von Antikörper-Arzneimittel-Konjugaten (ADCs) verwendet {svg_2}. ADCs sind eine Klasse von Therapeutika, die darauf ausgelegt sind, Krebszellen gezielt zu bekämpfen und gleichzeitig gesunde Zellen zu schonen. Das “this compound” dient als Linker zwischen dem Antikörper und dem Medikament und stellt die stabile Anbindung des Medikaments an den Antikörper sicher.
Click-Chemie
“this compound” ist ein Reagenz, das in der Click-Chemie verwendet wird {svg_3}. Click-Chemie ist eine Art der chemischen Synthese, die sich durch ihre Effizienz, breite Anwendbarkeit und die hohe Ausbeute des gewünschten Produkts auszeichnet. Die Azidgruppe in dieser Verbindung kann mit Molekülen, die Alkyn-Gruppen enthalten, eine kupferkatalysierte Azid-Alkin-Cycloadditionsreaktion (CuAAc) eingehen {svg_4}.
PROTAC-Linker
Diese Verbindung ist ein PEG-basierter PROTAC-Linker {svg_5}. PROTACs (Proteolysis Targeting Chimeras) sind eine Klasse von Medikamenten, die wirken, indem sie eine E3-Ubiquitin-Ligase rekrutieren, um ein bestimmtes Protein zur Degradation zu markieren. Das “this compound” kann bei der Synthese von PROTACs verwendet werden {svg_6}.
Herstellung von funktionalen Materialien
“this compound” kann zur Herstellung von funktionalen Materialien verwendet werden {svg_7}. Diese Materialien erben nicht nur die Vorteile der ursprünglichen Materialien, sondern besitzen aufgrund der Einführung von funktionellen Gruppen auch neue Eigenschaften und Funktionen {svg_8}.
Molekulargewichtsmarker
Mit einem bekannten Molekulargewicht von 260.3 {svg_9} {svg_10}, kann “this compound” in bestimmten Arten von analytisch-chemischen Experimenten als Molekulargewichtsmarker verwendet werden.
Wirkmechanismus
Target of Action
The primary target of 1-Isothiocyanato-PEG3-Azide is the azide group and the isothiocyanato group . The azide group enables PEGylation via Click Chemistry . Isothiocyanate and its linkage isomer thiocyanate are ligands in coordination chemistry .
Mode of Action
1-Isothiocyanato-PEG3-Azide is a crosslinker containing an azide group and an isothiocyanato group . The azide group enables PEGylation via Click Chemistry . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
1-Isothiocyanato-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows for the selective degradation of target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in 1-Isothiocyanato-PEG3-Azide increases solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability .
Result of Action
The result of the action of 1-Isothiocyanato-PEG3-Azide is the selective degradation of target proteins . This is achieved through the use of PROTACs, which contain two different ligands connected by a linker .
Action Environment
The action of 1-Isothiocyanato-PEG3-Azide can be influenced by environmental factors. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the hydrophilic PEG spacer can increase the compound’s solubility in aqueous media, which can influence its action and efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-2-isothiocyanatoethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3S/c10-13-12-2-4-15-6-8-16-7-5-14-3-1-11-9-17/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVGUDRBZOFJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
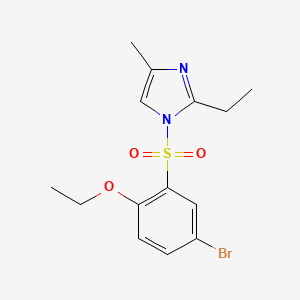
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
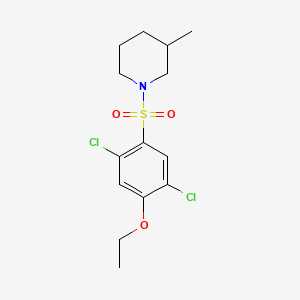
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)

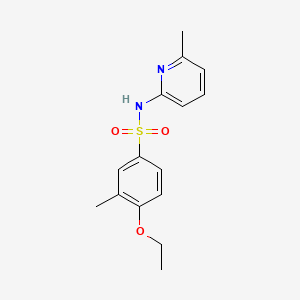
![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)
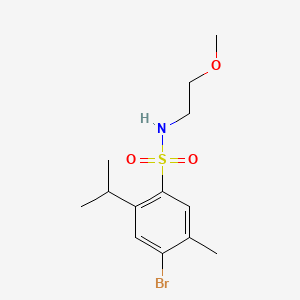
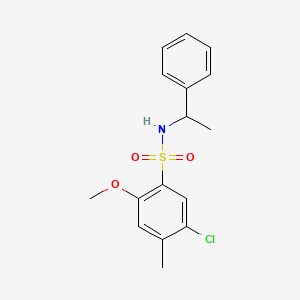
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)